5-(Cyclopropylmethoxy)picolinic acid

Descripción general

Descripción

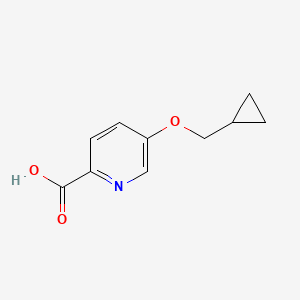

5-(Cyclopropylmethoxy)picolinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)picolinic acid typically involves the reaction of picolinic acid with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the picolinic acid, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopropylmethoxy ketones or aldehydes.

Reduction: Formation of cyclopropylmethoxy alcohols.

Substitution: Formation of various substituted picolinic acid derivatives.

Aplicaciones Científicas De Investigación

5-(Cyclopropylmethoxy)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 5-(Cyclopropylmethoxy)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Picolinic Acid: The parent compound, which has a carboxylic acid group at the 2-position of the pyridine ring.

Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 5-(Cyclopropylmethoxy)picolinic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other isomers .

Actividad Biológica

5-(Cyclopropylmethoxy)picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1266787-40-9

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The biological activity of this compound primarily revolves around its interaction with various proteins and pathways involved in cellular signaling and inflammation.

Target Proteins

Research indicates that this compound may interact with the following targets:

- IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) : Inhibitors of IRAK4 have shown promise in modulating inflammatory responses, particularly in conditions like rheumatoid arthritis and sepsis. The compound exhibits a significant inhibitory effect on IRAK4, which is crucial for the signaling pathways activated by pro-inflammatory cytokines .

In Vitro Studies

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that this compound significantly inhibits the release of pro-inflammatory cytokines such as TNF-alpha in THP-1 cells challenged with lipopolysaccharides (LPS). The IC50 for TNF-alpha inhibition was found to be approximately 2.3 µM, indicating a potent anti-inflammatory effect .

- Cytotoxicity Assays :

In Vivo Studies

In vivo studies further elucidated the pharmacokinetics and therapeutic potential of this compound:

- Pharmacokinetics : Animal models showed favorable pharmacokinetic profiles with moderate oral bioavailability and rapid systemic distribution. The half-life was approximately 2.9 hours, indicating a suitable duration for therapeutic effects .

Table 1: In Vitro Data for Biological Activity

| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (µM) | Comments |

|---|---|---|---|

| This compound | 212 | 2.3 | Strong anti-inflammatory activity |

Table 2: In Vivo Pharmacokinetic Data

| Compound | CL blood (L/h/kg) | t1/2 (h) | Vss (L/kg) | F (%) |

|---|---|---|---|---|

| This compound | 0.42 | 2.9 | 1.6 | 41 |

Case Study 1: Rheumatoid Arthritis Model

In a rat model of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that the compound selectively inhibited cell proliferation in breast and colon cancer models while exhibiting minimal effects on healthy fibroblast cells. This selectivity suggests its potential utility in targeted cancer therapies .

Propiedades

IUPAC Name |

5-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-4-3-8(5-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZKTIVCZJNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.